Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester
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Overview
Description
Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a methoxy group, a trifluoromethylsulfonyl group, and a methyl ester group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester typically involves multiple steps. One common method includes the esterification of 2-methoxybenzoic acid with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester involves its interaction with molecular targets through its functional groups. The trifluoromethylsulfonyl group is highly reactive and can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The methoxy and ester groups also contribute to its overall chemical behavior, affecting its solubility, stability, and reactivity .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-methoxy-, methyl ester: Similar structure but lacks the trifluoromethylsulfonyl group.
Benzoic acid, 2-methyl-, methyl ester: Contains a methyl group instead of a methoxy group.
Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
The presence of the trifluoromethylsulfonyl group in benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester makes it unique compared to other similar compounds. This group imparts distinct chemical properties, such as increased reactivity and the ability to participate in specific reactions that other compounds cannot .
Properties
CAS No. |
145645-18-7 |
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Molecular Formula |
C10H9F3O6S |
Molecular Weight |
314.24 g/mol |
IUPAC Name |
methyl 2-methoxy-6-(trifluoromethylsulfonyloxy)benzoate |
InChI |
InChI=1S/C10H9F3O6S/c1-17-6-4-3-5-7(8(6)9(14)18-2)19-20(15,16)10(11,12)13/h3-5H,1-2H3 |
InChI Key |
ZVJPMHSTMCREFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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